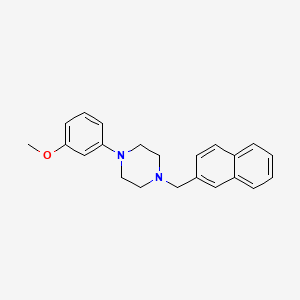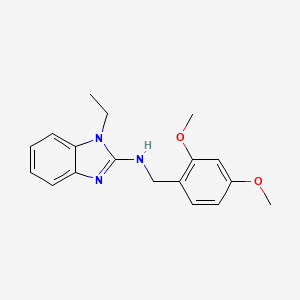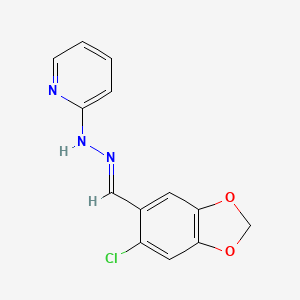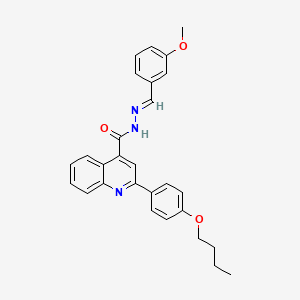
5-(4-methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
5-(4-methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, also known as MOPE, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. MOPE belongs to the class of oxadiazoles, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Applications De Recherche Scientifique
Luminescence Properties and Chelate Complexes
5-Aryl-3-methyl-1,2,4-oxadiazoles, including derivatives similar to 5-(4-methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, have been studied for their luminescence properties. Specifically, derivatives like 5-(2-methoxyphenyl)-3-methyl-1,2,4-oxadiazoles exhibit significant luminescence, with emission maxima ranging from λ = 332 to 490 nm. The high luminescence quantum yield of these compounds and their zinc(II) and copper(II) chelates suggest potential applications in materials science, particularly in the development of luminescent materials. Quantum chemical calculations using DFT methods have been employed to explore stable conformers of these compounds, further contributing to our understanding of their chemical behavior and potential applications in luminescence and coordination chemistry (Mikhailov et al., 2016).
Applications in Corrosion Inhibition
Corrosion Inhibition in Steel
Compounds like 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole (which shares structural similarity with 5-(4-methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole) have been evaluated for their role as corrosion inhibitors, particularly for mild steel in sulfuric acid media. Studies have shown that such compounds can perform excellently as corrosion inhibitors, achieving efficiency rates of over 96.19% under certain conditions. The mechanism of inhibition is believed to involve the adsorption of oxadiazole molecules on the metal surface, and various thermodynamic parameters associated with the adsorption and dissolution processes have been determined and discussed. This suggests potential applications in industrial settings where corrosion resistance is critical (Bouklah et al., 2006).
Propriétés
IUPAC Name |
5-(4-methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-3-5-12(6-4-11)15-17-16(20-18-15)13-7-9-14(19-2)10-8-13/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLNTCAEGGARLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(3,4-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5821522.png)


![3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B5821558.png)

![3-ethoxy-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5821579.png)



![4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5821614.png)

![N'-[4-(allyloxy)-3-ethoxybenzylidene]-3-fluorobenzohydrazide](/img/structure/B5821623.png)